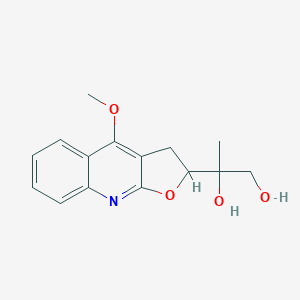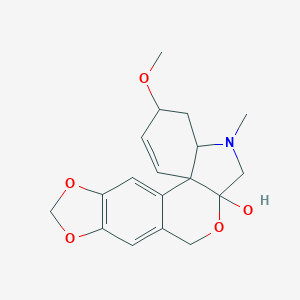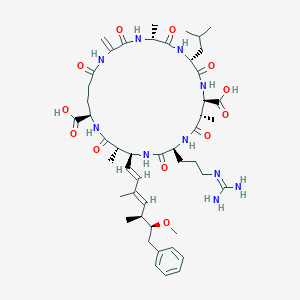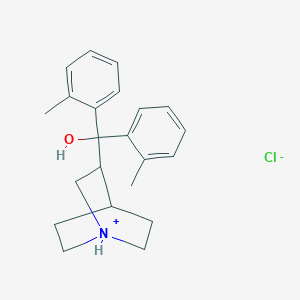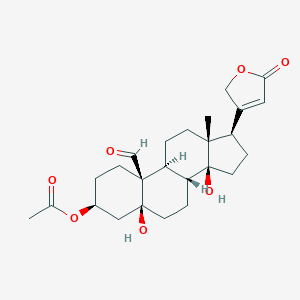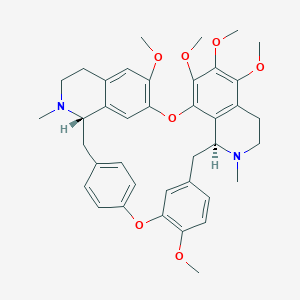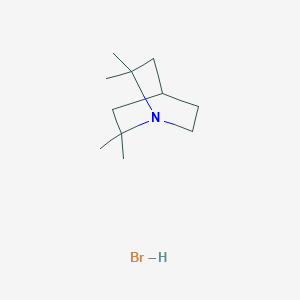
2,2,6,6-Tetramethylquinuclidine hydrobromide
Übersicht
Beschreibung
Synthesis Analysis 2,2,6,6-Tetramethylquinuclidine, a quinuclidine derivative with four geminal substituents in the α-positions relative to nitrogen, was synthesized from triacetonamine using Reformatskii and Knoevenagel reactions. This methodology provided a novel approach to constructing the quinuclidine framework, marking the first synthesis of such derivatives (E. S. Nikit-skaya et al., 1971).
Molecular Structure Analysis The molecular structure of 2,2,6,6-tetramethylquinuclidine derivatives has been extensively analyzed through crystallography. For example, the reaction of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) with Br2 yielded two forms of 1-hydroxy-2,2,6,6-tetramethylpiperidinium bromide salts, exhibiting unique crystalline structures and intermolecular hydrogen bonding, underscoring the diverse molecular arrangements possible within this chemical family (M. Percino et al., 2016).
Chemical Reactions and Properties 2,2,6,6-Tetramethylquinuclidine derivatives participate in various chemical reactions, highlighting their reactivity and functional versatility. The interaction of thiazolidine-2-thione with tetrabromo-1,4-benzoquinone, for example, demonstrates a complex set of reactions involving charge transfer complexation, substitution, and redox processes, emphasizing the compound's rich chemistry (U. M. Rabie et al., 2012).
Physical Properties Analysis The physical properties of 2,2,6,6-tetramethylquinuclidine derivatives, such as crystalline structure and hydrogen bonding patterns, significantly influence their chemical reactivity and potential applications. The detailed structural analysis through X-ray diffraction provides insight into the molecular geometry, bonding environment, and potential interaction sites for further chemical reactions (M. Percino et al., 2016).
Chemical Properties Analysis The chemical properties of 2,2,6,6-tetramethylquinuclidine derivatives are characterized by their reactivity towards a variety of reagents and conditions. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue, showcases the compound's utility in producing complex molecules with significant biological relevance (K. Verschueren et al., 1992).
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- Application : 2,2,6,6-Tetramethylquinuclidine hydrobromide is used in the field of organic synthesis.
- Method of Application : A method was developed for the synthesis of the first representative of the previously unreported quinuclidine derivatives with four geminal substituents in the α-positions with respect to nitrogen .
- Results : The successful synthesis of 2,2,6,6-tetramethylquinuclidine was achieved .
-
Biological Study
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.BrH/c1-10(2)7-9-5-6-12(10)11(3,4)8-9;/h9H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYZWCLYWCKYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCN1C(C2)(C)C)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184092 | |
| Record name | Temekhin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylquinuclidine hydrobromide | |
CAS RN |
30015-57-7 | |
| Record name | Temekhin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030015577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temekhin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Temechine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





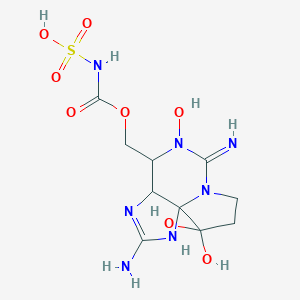
![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)
